molecular formula C20H24N2OS B11415003 2-({3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}sulfanyl)-1H-benzimidazole

2-({3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}sulfanyl)-1H-benzimidazole

Cat. No.: B11415003
M. Wt: 340.5 g/mol
InChI Key: YZERZGCJVLQJNF-UHFFFAOYSA-N
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Description

2-({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction often employs organoboron reagents and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

2-({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzodiazoles.

Scientific Research Applications

2-({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various specialized applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

2-[3-(5-methyl-2-propan-2-ylphenoxy)propylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C20H24N2OS/c1-14(2)16-10-9-15(3)13-19(16)23-11-6-12-24-20-21-17-7-4-5-8-18(17)22-20/h4-5,7-10,13-14H,6,11-12H2,1-3H3,(H,21,22)

InChI Key

YZERZGCJVLQJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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